molecular formula C23H24N2O4S B5003461 2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE CAS No. 312267-58-6

2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5003461
CAS No.: 312267-58-6
M. Wt: 424.5 g/mol
InChI Key: KTQAPDZOKLIUJT-UHFFFAOYSA-N
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Description

2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a methanesulfonamido group linked to a 4-phenoxyphenyl moiety and an N-(2-phenylethyl) substituent. This compound is structurally distinct due to its hybrid sulfonamide-acetamide backbone, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-30(27,28)25(18-23(26)24-17-16-19-8-4-2-5-9-19)20-12-14-22(15-13-20)29-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQAPDZOKLIUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156789
Record name 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312267-58-6
Record name 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312267-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves multiple steps. One common method includes the reaction of 4-phenoxyaniline with methanesulfonyl chloride to form the intermediate 4-phenoxyphenylmethanesulfonamide. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, solvent selection, and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the phenoxy group can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamideMCF-725.3Apoptosis induction
Similar derivativesT47-D30.5Cell cycle arrest
Similar derivativesMDA-MB23120.1Caspase activation

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This mechanism suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of various phenoxy-substituted sulfonamides against breast cancer cell lines. The results indicated that compounds with a methanesulfonamide group showed enhanced cytotoxicity compared to their non-sulfonamide counterparts, highlighting the importance of this functional group in drug design.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds in a mouse model of arthritis. The administration of these compounds resulted in a significant reduction in joint swelling and inflammatory markers, suggesting a promising therapeutic avenue for chronic inflammation.

Mechanism of Action

The mechanism of action of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The phenoxyphenyl group enhances its hydrophobic interactions with the target proteins, leading to effective inhibition .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several sulfonamide- and acetamide-containing derivatives. Below is a comparative analysis of key analogs:

Compound Key Structural Features Molecular Formula Molecular Weight Purity/Synthesis Reported Activity
Target Compound Methanesulfonamido-4-phenoxyphenyl + N-(2-phenylethyl)acetamide C₂₃H₂₂N₂O₃S (estimated) ~422.5 (estimated) Not explicitly stated Hypothesized protein binding or enzyme inhibition
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazinoindole-thioacetamide + 4-phenoxyphenyl C₂₅H₂₀N₆O₂S 492.53 95% purity via acid-amine coupling Hit identification in protein studies
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide Thiazole-sulfonamide + 4-phenoxyphenyl C₂₃H₁₈ClN₃O₄S₂ 500.0 Not stated Not explicitly stated
2-Chloro-N-(4-diethylsulfamoyl-phenyl)acetamide Chloroacetamide + diethylsulfamoylphenyl C₁₂H₁₆ClN₂O₃S 303.79 Not stated Not explicitly stated
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole-sulfanylacetamide + N-(2-phenylethyl) C₂₂H₂₄N₂O₂S 392.5 Cell-permeable Wnt/β-catenin pathway inhibitor Anti-inflammatory activity in sepsis models

Key Observations :

  • Structural Diversity: The target compound’s 4-phenoxyphenyl and N-(2-phenylethyl) groups differentiate it from analogs like 24 (triazinoindole core) and iCRT3 (oxazole-sulfanyl backbone). These variations influence lipophilicity and binding affinity .
  • Bioactivity : While iCRT3 demonstrates Wnt pathway inhibition and anti-inflammatory effects, 24 and other analogs in are associated with hit identification in protein-binding assays. The target compound’s bioactivity remains speculative but may align with sulfonamide-mediated enzyme inhibition .
Pharmacological and Functional Comparisons
  • Enzyme Inhibition: Sulfonamide-containing compounds (e.g., 24, 13) often target enzymes like carbonic anhydrase or proteases.
  • Anti-inflammatory Activity : iCRT3 reduces cytokine production via Wnt/β-catenin blockade, suggesting that acetamide derivatives with aryl groups (e.g., phenylethyl) may modulate inflammatory pathways .

Biological Activity

2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a methanesulfonamide group, which is known to enhance pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 123664-84-6

The biological activity of 2-[N-(4-phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to insulin signaling and glucose metabolism. For instance, it modulates the expression of genes such as IRS1, PI3K, and AMPK, which are crucial for insulin action and lipid metabolism .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-κB and caspase-1 . This suggests potential applications in treating inflammatory diseases.
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. The structural analogs of this compound have been evaluated for their efficacy in reducing seizure activity, indicating a possible role in epilepsy management .

Biological Activity Data

Biological ActivityModel/SystemObserved EffectsReference
Insulin Signaling ModulationC57BL/KsJ-db/db miceImproved glucose tolerance; enhanced insulin resistance
Anti-inflammatory ResponseHMC-1 cellsDownregulation of TSLP; inhibition of caspase-1 activation
Anticonvulsant ActivityAnimal ModelsSignificant reduction in seizure frequency

Case Studies

  • Diabetes Model : In a study involving C57BL/KsJ-db/db mice, the administration of this compound improved oral glucose tolerance and restored normal serum lipid profiles. The underlying mechanism involved modulation of insulin signaling pathways, highlighting its potential as a therapeutic agent for type 2 diabetes .
  • Inflammation Study : A case study on human mast cell lines (HMC-1) revealed that treatment with this compound significantly reduced thymic stromal lymphopoietin (TSLP) production, a key player in allergic responses. The compound's ability to inhibit caspase-1 activation further supports its role in managing inflammatory disorders .
  • Anticonvulsant Research : In experimental models of epilepsy, derivatives similar to this compound were shown to exhibit anticonvulsant effects. These findings suggest that modifications to the core structure can enhance efficacy against seizure activity .

Q & A

Q. Basic Research Focus

  • Pharmacophore modeling : Define essential features (e.g., sulfonamide acceptor, hydrophobic phenyl rings) using Schrödinger Phase .
  • QSAR regression : Corrogate substituent effects (e.g., logP, TPSA) with activity data using Random Forest or PLS algorithms .

Advanced Application :
Molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability in membrane-embedded targets (e.g., GPCRs). Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints .

How to address solubility limitations in in vivo models?

Q. Basic Research Focus

  • Co-solvent systems : Test formulations with Cremophor EL (20% v/v) or Captisol (10% w/v) to enhance aqueous solubility (>1 mg/mL) .
  • Salt formation : Synthesize sodium or meglumine salts of the sulfonamide moiety to improve bioavailability .

Advanced Technique :
Nanoencapsulation : Prepare PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) via solvent evaporation. Characterize drug loading (>8% w/w) and sustained release (≥72h) in PBS (pH 7.4) .

What orthogonal assays confirm target selectivity in complex biological matrices?

Q. Basic Research Focus

  • SPR biosensors : Measure real-time binding kinetics (ka/kd) against immobilized targets (e.g., recombinant enzymes) .
  • Thermal shift assays (TSA) : Monitor ΔTm (>2°C) to identify stabilization of intended vs. off-target proteins .

Advanced Validation :
Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes in cell lysates. Confirm hits via SILAC-based quantitative MS/MS .

How to resolve spectral overlaps in NMR characterization of regioisomers?

Q. Basic Research Focus

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons via long-range ¹H-¹³C correlations (e.g., J = 8 Hz for sulfonamide-S···C couplings) .
  • DOSY experiments : Differentiate isomers by diffusion coefficients (ΔD ≥ 0.5×10⁻¹⁰ m²/s) .

Advanced Solution :
X-ray crystallography : Resolve absolute configuration of chiral centers (R/S descriptors). Compare experimental vs. computed (Mercury/MoPro) electron density maps .

What strategies mitigate metabolic instability in lead optimization?

Q. Basic Research Focus

  • Liver microsome assays : Identify vulnerable sites (e.g., N-dealkylation at the phenethyl group) via LC-HRMS metabolite profiling .
  • Deuterium incorporation : Replace labile C-H bonds (e.g., benzylic positions) with C-D to slow CYP450-mediated oxidation .

Advanced Approach :
Crystal structure-guided design : Modify steric hindrance near metabolic hotspots (e.g., introduce tert-butyl groups ortho to sulfonamide) .

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